5-(tert-ブチル)イソオキサゾール-3-カルボン酸メチル

説明

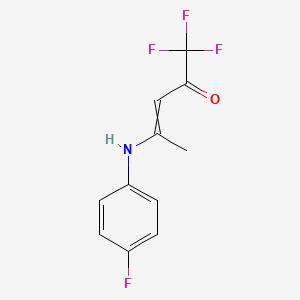

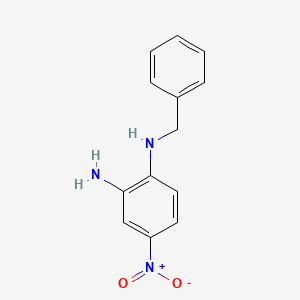

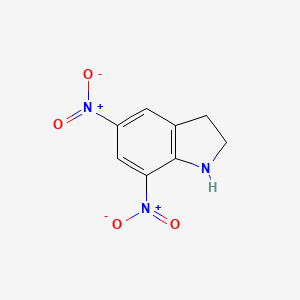

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole class, which is characterized by a 5-membered aromatic ring containing one oxygen atom and one nitrogen atom. The tert-butyl group attached to the 5-position of the isoxazole ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related methyl isoxazole carboxylates has been explored in various studies. A high-throughput synthesis method for methyl 3,5-diaryl-isoxazoline-5-carboxylates was developed, which involved a one-pot sequence of three 2-component reactions, yielding a diverse 160-membered library of compounds . Additionally, the synthesis of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been reported, which can be used for the preparation of enantiomerically pure compounds . These methodologies highlight the potential for synthesizing a variety of isoxazole derivatives, including those with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using X-ray crystallography. For instance, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was elucidated, revealing intramolecular and intermolecular contacts that could affect the compound's reactivity and interactions . Similarly, the crystal structures of various isoxazol-5(4H)-ones have been analyzed, providing insights into the tautomeric forms and potential oxidation products of these molecules .

Chemical Reactions Analysis

Isoxazole compounds undergo a range of chemical reactions. The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, for example, has been studied, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for further functionalization . The chemistry of 3-oxygenated isoxazoles has also been investigated, revealing unexpected rearrangement products upon treatment with ethyl chloroacetate under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the lipophilicity and steric hindrance of the molecule, which may affect its solubility, boiling point, and stability. The reactivity of the isoxazole ring can be modulated by substituents, as seen in the synthesis of various isoxazole carboxamides and pyrazole-fused isoxazoles . The kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to obtain enantiomerically pure amino derivatives further demonstrates the impact of substituents on the properties and reactivity of these compounds .

科学的研究の応用

5-(tert-ブチル)イソオキサゾール-3-カルボン酸メチルの用途に関する包括的な分析

創薬および製薬用途: メチル 5-(tert-ブチル)イソオキサゾール-3-カルボン酸を含むイソオキサゾール化合物は、創薬研究において重要な部分構造です。それらは、抗癌、潜在的なHDAC阻害剤、抗酸化、抗菌、抗微生物活性など、さまざまな生物活性を示します。 イソオキサゾールコア構造は、抗生物質、GABAA受容体アゴニスト、神経毒、COX2阻害剤、免疫抑制剤として作用する多くの薬剤に見られます .

材料科学: 材料科学において、イソオキサゾールは、光クロミック特性を持つため、およびCu 2+などの金属イオンを検出するための電気化学的プローブとして使用されています。 それらはまた、独自の光学特性により、色素増感型太陽電池、高エネルギー材料、液晶にも応用されています .

農業: イソオキサゾール誘導体は、コクヌストモドキなどの害虫の防除のための殺虫剤として使用され、カンザワハダニに対する殺ダニ効果があります。 さらに、イソオキサゾールを含む2-シアノアクリレートなどの化合物において、除草活性も示しています .

抗癌研究: イソオキサゾール環の多様な薬理活性により、研究者たちは、抗癌研究のために、それを含む薬理学的に活性な薬剤を開発してきました。 イソオキサゾールは、癌細胞の増殖と生存への影響について調査されています .

抗結核活性: イソオキサゾール化合物は、結核菌に対する潜在的な抗結核剤としての可能性が調査されており、結核対策に貢献しています .

抗炎症用途: イソオキサゾールは、抗炎症特性を持つため、さまざまな炎症性疾患の治療薬の開発で検討されています .

アセチルコリンエステラーゼ阻害: イソオキサゾールは、アセチルコリンエステラーゼ阻害剤として作用することができ、これはアルツハイマー病などの神経変性疾患の治療において重要です .

8. 新規誘導体の設計と合成 イソオキサゾールは、潜在的な治療用途を持つ新規誘導体の設計と合成のための構成要素として使用されています。 たとえば、N-(5-(tert-ブチル)イソオキサゾール-3-イル)-N'-フェニル尿素誘導体は、癌治療のためのFLT3阻害剤として合成されています .

作用機序

The mechanism of action of isoxazole derivatives can vary depending on their structure and the context in which they are used. Some isoxazole derivatives have been reported to act as anticancer agents through various mechanisms such as inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDWJFBDDMURCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403434 | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517870-22-3 | |

| Record name | Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)